molecular formula C14H17NO5S B2643240 1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 790270-87-0

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2643240
CAS No.: 790270-87-0
M. Wt: 311.35
InChI Key: KLMOKXABTXOXNC-UHFFFAOYSA-N
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Description

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO5S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both acetyl and sulfonyl functional groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: This step often involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing

Properties

IUPAC Name

1-(3-acetylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10(16)12-3-2-4-13(9-12)21(19,20)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMOKXABTXOXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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